2-Fluoro-4-(4-methylphenyl)benzonitrile
CAS No.: 166446-31-7
Cat. No.: VC21325952
Molecular Formula: C14H10FN
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166446-31-7 |
|---|---|
| Molecular Formula | C14H10FN |
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 2-fluoro-4-(4-methylphenyl)benzonitrile |
| Standard InChI | InChI=1S/C14H10FN/c1-10-2-4-11(5-3-10)12-6-7-13(9-16)14(15)8-12/h2-8H,1H3 |
| Standard InChI Key | COCNSAYZRFHUDV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F |
Introduction
2-Fluoro-4-(4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN and a molecular weight of approximately 211.23 g/mol, as reported by PubChem . It is a derivative of benzonitrile, characterized by the substitution of a fluorine atom at the 2-position and a 4-methylphenyl group at the 4-position of the benzonitrile core. This compound is valued for its unique chemical properties, which make it a versatile building block in organic synthesis and medicinal chemistry.
Synthesis and Industrial Applications
The synthesis of 2-Fluoro-4-(4-methylphenyl)benzonitrile typically involves complex organic reactions, which can be scaled up in industrial settings using continuous flow reactors and automated systems to improve yield and purity. While specific synthesis methods are not detailed in the available literature, similar compounds often require careful control of reaction conditions to achieve high purity.
Biological Activity and Potential Applications
Research suggests that 2-Fluoro-4-(4-methylphenyl)benzonitrile may exhibit biological activity, particularly in modulating enzyme activity or interacting with specific receptors. The fluorine atom enhances binding affinity and selectivity towards biological targets, while the nitrile group can participate in hydrogen bonding and other interactions, potentially influencing biological pathways.
Potential Biological Applications:
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Enzyme Modulation: The compound's ability to interact with enzymes could be leveraged in drug design to modulate specific biological pathways.
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Receptor Interaction: Its structural features make it a candidate for interacting with receptors, which could lead to therapeutic applications.
Comparison with Similar Compounds
2-Fluoro-4-(4-methylphenyl)benzonitrile is distinct from other benzonitrile derivatives due to its specific combination of substituents. A comparison with similar compounds highlights its unique properties:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Fluorobenzonitrile | C7H4FN | Lacks the 4-methylphenyl group |
| 2-Fluorobenzonitrile | C7H4FN | Lacks the 4-methylphenyl group |
| 4-Methylbenzonitrile | C8H7N | Lacks the fluorine atom |
| 3-Fluoro-4-methylbenzonitrile | C8H8FN | Different positioning of the fluorine atom |
| 2-(2-Fluoro-5-methylphenyl)benzonitrile | C14H12FN | Contains two methyl groups |
Research Findings and Future Directions
While definitive applications of 2-Fluoro-4-(4-methylphenyl)benzonitrile are not fully established, ongoing research focuses on its reactivity with biological macromolecules. Studies investigating its binding affinity with target proteins or enzymes may reveal insights into its therapeutic potential. Future research should explore its interactions with various biological systems to fully elucidate its potential applications.
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